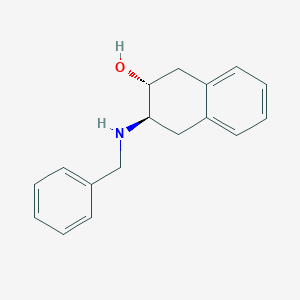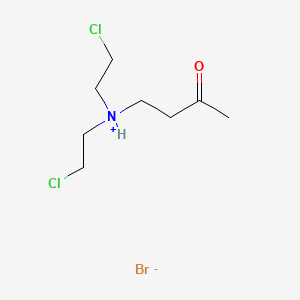
Ethyl(methoxymethyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(methoxymethyl)propanedioic acid is a derivative of malonic acid, a dicarboxylic acid with the chemical formula C₅H₈O₄. This compound is characterized by the presence of an ethyl group, a methoxymethyl group, and two carboxylic acid groups. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(methoxymethyl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with methoxymethyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group replaces one of the ethyl groups on the malonate ester .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of the corresponding ester, followed by acidification. This process is scalable and can be optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(methoxymethyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl(methoxymethyl)propanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for drug development and its role in metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl(methoxymethyl)propanedioic acid involves its interaction with various molecular targets and pathways. It can act as a competitive inhibitor of enzymes such as succinate dehydrogenase, affecting the respiratory electron transport chain. This inhibition occurs by binding to the active site of the enzyme, preventing the usual substrate from binding and reacting .
Vergleich Mit ähnlichen Verbindungen
Malonic Acid: The parent compound, with two carboxylic acid groups.
Diethyl Malonate: An ester derivative used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness: Ethyl(methoxymethyl)propanedioic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
66221-04-3 |
|---|---|
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-ethyl-2-(methoxymethyl)propanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3-7(4-12-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
YRMPHMKWELVGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


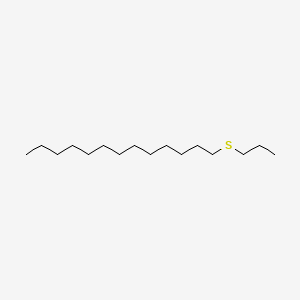
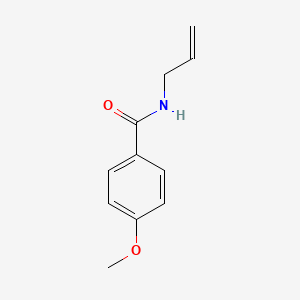
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

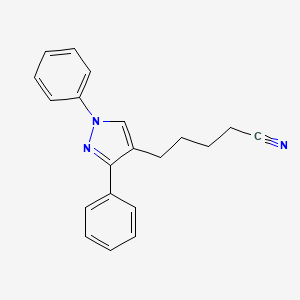
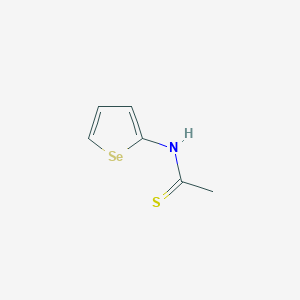
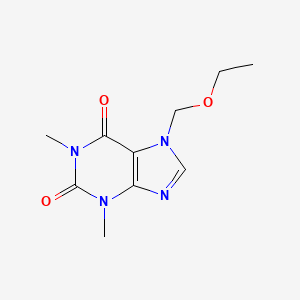
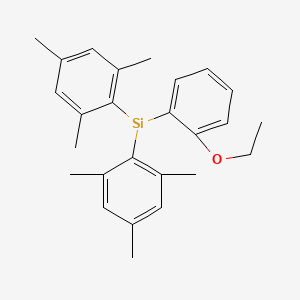

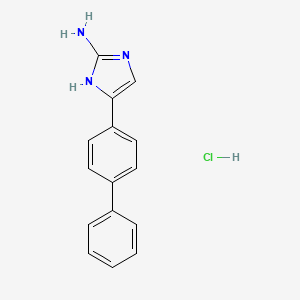
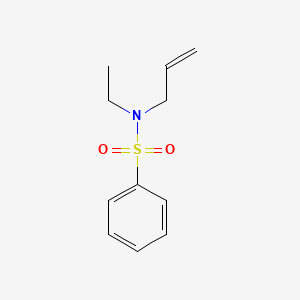
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
